molecular formula C4H6N4O6 B414861 2-(Dinitromethylidene)imidazolidine-4,5-diol

2-(Dinitromethylidene)imidazolidine-4,5-diol

Cat. No.: B414861
M. Wt: 206.11g/mol
InChI Key: KZCWCLBFROXUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dinitromethylidene)imidazolidine-4,5-diol is a novel energetic material known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions involve maintaining a pH of 7-8 to facilitate the condensation process . The dehydration of 2-(dinitromethylene)imidazolidine-4,5-diol in a system of sulfuric acid and acetic acid provides 2-(dinitromethylene)-2,3-dihydro-1H-imidazol-4-ol .

Industrial Production Methods

While specific industrial production methods for 2-(Dinitromethylidene)imidazolidine-4,5-diol are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of readily available reagents like FOX-7 and glyoxal makes the synthesis process feasible for large-scale production.

Scientific Research Applications

2-(Dinitromethylidene)imidazolidine-4,5-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dinitromethylidene)imidazolidine-4,5-diol involves its ability to undergo exothermic decomposition. The compound’s molecular structure, characterized by the presence of dinitromethylene and imidazolidine rings, contributes to its high energy release upon decomposition . The pathways involved in its decomposition include the breaking of nitrogen-oxygen bonds, leading to the formation of gaseous products and the release of energy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of dinitromethylene and imidazolidine rings, which contribute to its high energy release and stability. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C4H6N4O6

Molecular Weight

206.11g/mol

IUPAC Name

2-(dinitromethylidene)imidazolidine-4,5-diol

InChI

InChI=1S/C4H6N4O6/c9-2-3(10)6-1(5-2)4(7(11)12)8(13)14/h2-3,5-6,9-10H

InChI Key

KZCWCLBFROXUIB-UHFFFAOYSA-N

SMILES

C1(C(NC(=C([N+](=O)[O-])[N+](=O)[O-])N1)O)O

Canonical SMILES

C1(C(NC(=C([N+](=O)[O-])[N+](=O)[O-])N1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.